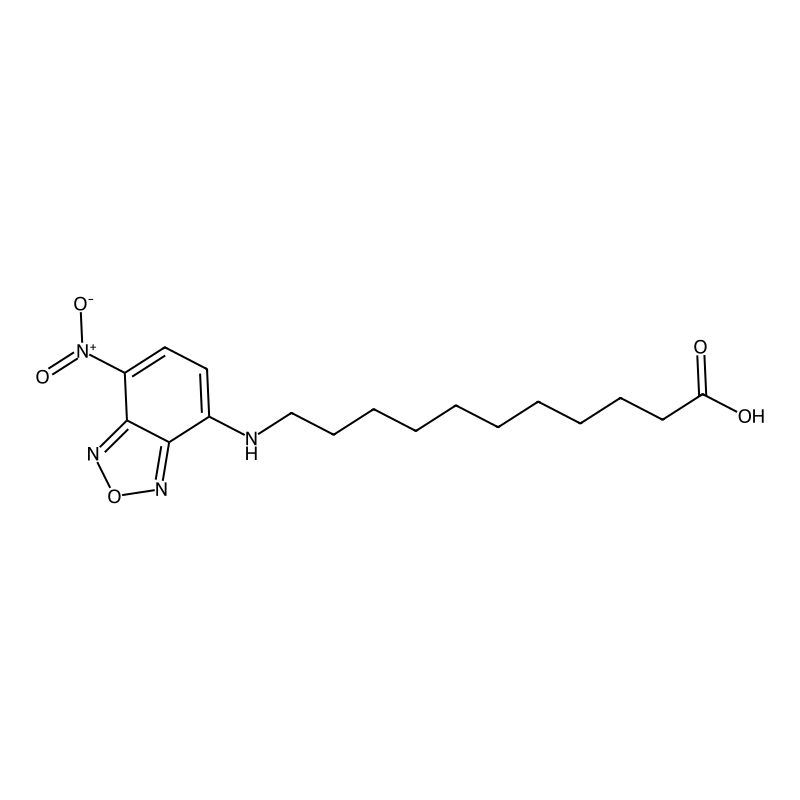

NBD-undecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecule Labeling

NBD-Undecanoic Acid can be covalently attached to biomolecules like lipids, proteins, and carbohydrates. This labeling process doesn't significantly alter the biomolecule's function, allowing researchers to observe its movement and interactions within a cell or organism. Source: Application of NBD-undecanoic acid in labeling biomolecules for fluorescence microscopy, Royal Society of Chemistry:

Membrane Staining

NBD-Undecanoic Acid can insert itself into cell membranes due to its hydrophobic tail. This property allows researchers to stain the cell membrane and study its dynamics and integrity. Source: NBD-undecanoic acid as a stain for visualizing lysosomes in living yeast cells, Journal of Cell Science, The Company of Biologists Limited:

Live Cell Imaging

Due to its fluorescent properties, NBD-Undecanoic Acid can be used to visualize and track biomolecules in living cells. This allows researchers to study cellular processes in real-time without harming the cells. Source: NBD-Labeled Fatty Acids for Visualization of Lipid Droplets in Living Cells, Traffic, John Wiley and Sons:

NBD-undecanoic acid, chemically known as 11-nitro-2,2-dimethyl-1-oxobutane-1-acetic acid, is a compound with the molecular formula C₁₁H₂₂O₂ and a CAS number of 351002-77-2. It is characterized as a white crystalline solid that is primarily insoluble in water, with a specific gravity of approximately 0.85, allowing it to float on water. This compound belongs to the family of undecanoic acids, which are medium-chain fatty acids known for their various biological activities and applications in chemical synthesis and research .

- Current research focuses on NBFAU's potential as a precursor for bioactive molecules. Its mechanism of action in biological systems remains unexplored.

- Studies using NBFAU analogs suggest potential for antimicrobial and antitumor activities []. Further research is needed to elucidate the specific mechanisms involved.

- Information on specific hazards associated with NBFAU is limited.

- As a general precaution, due to the presence of the nitro group, NBFAU should be handled with care, considering potential explosive properties.

- Standard laboratory safety practices for handling organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and working in a fume hood.

- Reactivity with Bases: As a weak carboxylic acid, it neutralizes bases, releasing significant heat and forming salts and water.

- Reactions with Cyanides: It can react with cyanide solutions to release gaseous hydrogen cyanide, indicating its potential hazards in certain conditions .

- Oxidation and Reduction: The compound can be oxidized by strong oxidizing agents and reduced by strong reducing agents, generating heat during these reactions .

- Polymerization Initiation: NBD-undecanoic acid may also initiate polymerization reactions under specific conditions .

NBD-undecanoic acid is recognized for its biological activities, particularly in the context of cellular research. It serves as a multifunctional dye that aids researchers in observing and analyzing cellular structures. Its applications extend to tracking biomolecules, evaluating cellular functions, distinguishing cell types, and detecting various biological molecules . Additionally, medium-chain fatty acids like undecanoic acid have been shown to activate specific receptors (GPR84), which play roles in cellular signaling pathways .

Synthesis of NBD-undecanoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with undecanoic acid or related fatty acids.

- Functionalization: The introduction of the nitro group can be achieved through nitration reactions using appropriate reagents.

- Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for biological applications .

NBD-undecanoic acid has diverse applications:

- Biological Research: Utilized as a fluorescent dye for visualizing cellular processes.

- Chemical Synthesis: Serves as an intermediate in various organic synthesis pathways.

- Pharmaceutical Development: Potentially used in drug formulation processes due to its biological properties .

Studies involving NBD-undecanoic acid focus on its interactions within biological systems. These include:

- Cellular Uptake: Investigations into how effectively NBD-undecanoic acid is taken up by different cell types.

- Biomolecular Interactions: Research into how this compound interacts with proteins and other biomolecules to elucidate its mechanism of action in cellular contexts .

NBD-undecanoic acid shares structural similarities with several other compounds in the undecanoic acid family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Undecanoic Acid | C₁₁H₂₂O₂ | A simple medium-chain fatty acid used in food and cosmetics. |

| Decanoic Acid | C₁₀H₂₀O₂ | Slightly shorter chain; known for antimicrobial properties. |

| Dodecanoic Acid | C₁₂H₂₄O₂ | A longer chain fatty acid; used in the synthesis of esters and surfactants. |

| Undecenoic Acid | C₁₁H₂₄O | An unsaturated fatty acid known for its antifungal activity. |

Uniqueness of NBD-undecanoic Acid

What sets NBD-undecanoic acid apart from these similar compounds is its nitro group functionality, which enhances its reactivity and makes it particularly useful as a fluorescent probe in biological studies. This unique feature allows for specific applications that are not achievable with other undecanoic acids, highlighting its importance in both chemical synthesis and biological research contexts .

Synthetic Pathways for 7-Nitrobenzofurazan-4-ylamino Undecanoic Acid Production

Bromination of Undecenoic Acid: Traditional and Modern Approaches

The synthesis of 7-nitrobenzofurazan-4-ylamino undecanoic acid begins with the preparation of key intermediates derived from undecenoic acid, which serves as the foundational starting material for the undecanoic acid chain. The traditional approach involves the bromination of 10-undecenoic acid to produce 11-bromoundecanoic acid, a crucial precursor in the synthetic pathway. This transformation represents a fundamental step that enables subsequent amino group incorporation through nucleophilic substitution reactions.

The classical bromination method employs hydrogen bromide gas in the presence of benzoyl peroxide as a radical initiator, conducted in toluene solvent. Under these conditions, the reaction proceeds via an anti-Markovnikov addition mechanism, yielding 11-bromoundecanoic acid in approximately 95% yield while minimizing the formation of the Markovnikov product 10-bromoundecanoic acid as a minor byproduct. The reaction is highly exothermic and requires careful temperature control, typically maintaining the reaction mixture at 0°C to prevent side reactions and ensure optimal selectivity.

Modern approaches to bromination have refined this methodology through improved reaction conditions and catalyst systems. Research has demonstrated that the use of controlled gas flow rates and optimized peroxide concentrations can enhance both yield and product purity. The kettle-type saturable absorption method has emerged as an alternative industrial approach, utilizing continuous gas absorption techniques that provide better control over the bromination process and reduce the formation of unwanted byproducts.

A critical advancement in bromination methodology involves the preparation of intermediates such as 11-bromo-t-butylundecanoate, which serves as a protected form of the carboxylic acid. This intermediate is prepared through esterification of 11-bromoundecanoic acid using t-butanol in the presence of anhydrous magnesium sulfate and sulfuric acid in dry dichloromethane. The reaction proceeds at room temperature over 48 hours, yielding the t-butyl ester with high efficiency and facilitating subsequent synthetic transformations.

Catalytic Hydrogenation Methods for Amino Group Incorporation

The conversion of brominated intermediates to amino-containing precursors represents a pivotal transformation in the synthesis of 7-nitrobenzofurazan-4-ylamino undecanoic acid. Multiple catalytic approaches have been developed to achieve this transformation with high efficiency and selectivity. The most straightforward method involves direct nucleophilic substitution of 11-bromoundecanoic acid with ammonia, conducted in aqueous solution at elevated temperatures.

The traditional amination procedure employs a large excess of 40% aqueous ammonia solution at 30°C, allowing the reaction to proceed until completion. Following the reaction, water is added and the mixture is heated to 100°C to remove excess ammonia, yielding 11-aminoundecanoic acid which can be further purified through recrystallization from water or as its hydrochloride salt from methanol-ethyl acetate mixtures.

Advanced catalytic hydrogenation methods have been developed for the reduction of azide intermediates, which provide an alternative pathway to amino group incorporation. Rhodium-based catalysts supported on aluminum oxide have demonstrated exceptional selectivity for azide reduction in the presence of other sensitive functional groups. These catalytic systems operate under mild conditions and exhibit remarkable chemoselectivity, preserving benzyl ethers and other reduction-sensitive moieties while efficiently converting azide groups to primary amines.

Palladium nanoparticle catalysts stabilized by alkyne derivatives have also shown promise for the chemoselective hydrogenation of organic azides. These systems achieve substrate-to-palladium molar ratios exceeding 10,000 while maintaining excellent selectivity for azide reduction. The reactions can be conducted under atmospheric pressure hydrogen at room temperature, providing practical advantages for large-scale synthesis.

Ruthenium-based catalytic systems offer another approach to amino group incorporation through transfer hydrogenation of azide precursors. The dichloro(p-cymene)ruthenium(II) dimer catalyst, when combined with sodium borohydride as a hydrogen source, enables rapid conversion of azidoarenes to aniline derivatives within 10 minutes at room temperature. This method demonstrates exceptional efficiency and compatibility with various functional groups, including halogen substituents which are preserved during the reduction process.

Coupling Reactions with 7-Nitrobenzofurazan Derivatives

The final step in the synthesis of 7-nitrobenzofurazan-4-ylamino undecanoic acid involves the coupling of 11-aminoundecanoic acid with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, commonly known as 7-chloro-4-nitrobenzofurazan chloride. This nucleophilic aromatic substitution reaction represents the key transformation that introduces the fluorescent nitrobenzofurazan moiety into the molecular structure.

The coupling reaction proceeds through a nucleophilic aromatic substitution mechanism where the primary amine group of 11-aminoundecanoic acid acts as a nucleophile, displacing the chlorine atom from the 7-position of the nitrobenzofurazan ring. The reaction is typically conducted in basic media to facilitate the nucleophilic attack and neutralize the hydrogen chloride generated during the substitution process. Optimal reaction conditions often employ polar aprotic solvents such as dimethylformamide or methanol, which enhance the nucleophilicity of the amine and stabilize the transition state.

The mechanism of this transformation involves initial formation of a Meisenheimer complex intermediate, followed by elimination of chloride to yield the desired 7-nitrobenzofurazan-4-ylamino undecanoic acid product. The reaction exhibits excellent regioselectivity due to the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic attack specifically at the 7-position.

Reaction optimization studies have demonstrated that temperature control and pH adjustment are critical factors for achieving high yields and product purity. Elevated temperatures, typically in the range of 45-60°C, accelerate the reaction rate while maintaining selectivity. However, excessive temperatures can lead to decomposition of the nitrobenzofurazan fluorophore or formation of hydrolysis products.

Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive method for structural characterization of 7-nitrobenzofurazan-4-ylamino undecanoic acid, offering detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm both the undecanoic acid chain and the nitrobenzofurazan moiety.

The nitrobenzofurazan ring system displays distinctive aromatic proton signals that serve as diagnostic markers for structural confirmation. The two aromatic protons of the benzofurazan ring appear as doublets at approximately 8.5 parts per million and 6.2 parts per million, respectively. These chemical shifts reflect the strong deshielding effect of the nitro group and the electron-deficient nature of the heterocyclic system. The large chemical shift difference between these protons indicates their non-equivalent magnetic environments within the asymmetric ring system.

The aliphatic chain of the undecanoic acid portion generates a complex multipicity pattern in the proton nuclear magnetic resonance spectrum. The methylene groups adjacent to the amine nitrogen appear as a characteristic triplet at approximately 3.3 parts per million, while the carboxylic acid methylene protons resonate at around 2.4 parts per million. The remaining methylene groups of the chain produce overlapping multiplets in the 1.2-1.6 parts per million region, consistent with the expected chemical shifts for alkyl chain protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears at approximately 174 parts per million, while the aromatic carbons of the nitrobenzofurazan system resonate in the 120-160 parts per million region. The aliphatic carbons of the undecanoic acid chain generate signals between 20-40 parts per million, with the carbon attached to the amine nitrogen appearing slightly downfield due to the deshielding effect of the nitrogen atom.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide definitive evidence for molecular connectivity. These methods enable assignment of individual proton and carbon resonances and confirm the attachment of the nitrobenzofurazan moiety to the terminal amino group of the undecanoic acid chain.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as the definitive method for molecular formula confirmation and structural validation of 7-nitrobenzofurazan-4-ylamino undecanoic acid. The technique provides accurate mass measurements that distinguish the target compound from potential synthetic byproducts and confirm the expected molecular formula of C17H24N4O5.

Electrospray ionization mass spectrometry typically generates a prominent molecular ion peak at mass-to-charge ratio 364.4 under positive ionization conditions, corresponding to the protonated molecular ion [M+H]+. The high-resolution measurement allows determination of the exact mass to within 5 parts per million accuracy, providing unambiguous confirmation of the molecular formula and eliminating potential isobaric interferences.

Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural information and confirm the connectivity between the nitrobenzofurazan and undecanoic acid components. Characteristic fragment ions include loss of the carboxylic acid group (44 mass units) and cleavage of the alkyl chain at various positions. The nitrobenzofurazan portion often remains intact during fragmentation, generating a stable fragment ion that serves as a diagnostic marker for this fluorophore class.

Collision-induced dissociation experiments reveal specific fragmentation pathways that are consistent with the proposed structure. The preferential cleavage at the carbon-nitrogen bond connecting the undecanoic acid chain to the nitrobenzofurazan ring generates complementary fragment ions that provide direct evidence for the coupling reaction product. These fragmentation studies also exclude alternative structural isomers that might arise from side reactions during synthesis.

X-ray Crystallography Challenges in Nitroaromatic Systems

X-ray crystallographic analysis of 7-nitrobenzofurazan-4-ylamino undecanoic acid presents unique challenges related to the electronic properties and molecular geometry of nitroaromatic systems. The presence of the nitro group introduces significant electron density perturbations that can complicate structure refinement and affect crystal packing arrangements.

Crystallization of nitrobenzofurazan derivatives often requires careful selection of solvent systems and crystallization conditions to obtain suitable single crystals for diffraction studies. The compound tends to form yellow-red crystals from dichloromethane solution through slow evaporation, as demonstrated with related nitrobenzofurazan compounds. The crystal packing is influenced by intermolecular hydrogen bonding interactions involving the carboxylic acid group and potential π-π stacking interactions between the aromatic ring systems.

Structural refinement of nitroaromatic compounds requires careful attention to the electron density distribution around the nitro group, which exhibits significant polarization due to the strong electron-withdrawing effect. The nitro group typically adopts a planar conformation with respect to the benzene ring, with dihedral angles typically less than 5 degrees. This coplanar arrangement maximizes the conjugation between the nitro group and the aromatic π-system, stabilizing the overall electronic structure.

Bond length analysis reveals characteristic features of nitroaromatic systems, including shortened carbon-nitrogen bonds within the nitro group and elongated carbon-carbon bonds in the aromatic ring adjacent to the nitro substituent. The carbon-nitrogen bond length in the nitro group typically measures approximately 1.47 Angstroms, while the nitrogen-oxygen bonds exhibit partial double bond character with lengths around 1.23 Angstroms.

Table 1: Spectroscopic Characterization Data for 7-Nitrobenzofurazan-4-ylamino Undecanoic Acid

Table 2: Synthetic Yield Data for Key Intermediates

The study of lipid bilayer incorporation dynamics represents a fundamental aspect of membrane biophysics research, and NBD-undecanoic acid has emerged as a premier tool for investigating these processes [4] [5] [6]. The incorporation of this fluorescent fatty acid analog into lipid bilayers provides insights into membrane permeability, lipid trafficking, and the mechanisms governing transmembrane lipid distribution.

Transmembrane Distribution Analysis via Dithionite Quenching

Transmembrane distribution analysis using dithionite quenching represents one of the most powerful applications of NBD-undecanoic acid in membrane biophysics research [7] [8] [9] [10]. This methodology exploits the chemical reactivity of the NBD fluorophore with sodium dithionite, a membrane-impermeant reducing agent that selectively quenches NBD fluorescence on the external leaflet of membrane bilayers under physiological conditions [9] [10].

The dithionite quenching assay operates on the principle that dithionite ions, being highly charged and hydrophilic, cannot readily penetrate intact lipid bilayers under normal physiological conditions [7] [9]. When NBD-undecanoic acid molecules are incorporated into both leaflets of a bilayer, dithionite treatment results in the selective reduction and quenching of fluorescence from molecules located on the outer leaflet, while inner leaflet molecules remain fluorescent [10]. This differential accessibility allows researchers to quantify the asymmetric distribution of NBD-undecanoic acid across membrane leaflets with remarkable precision.

Critical experimental parameters for dithionite quenching include the concentration of dithionite, buffer pH conditions, incubation time, and temperature [7] [8] [9]. Optimal dithionite concentrations typically range from 1 to 2 millimolar, although concentrations up to 10 millimolar have been employed in specific experimental contexts [8] [9]. The preparation of dithionite stock solutions at pH 10 is essential to prevent vesicle degradation and maintain assay reliability [8]. Under these conditions, approximately 50% quenching efficiency is observed in symmetric membrane systems, indicating equal distribution of NBD-undecanoic acid between inner and outer leaflets [10].

Recent research has revealed important limitations of the dithionite quenching methodology under acidic conditions [7]. Studies demonstrate that at pH values below 5.5, dithionite exhibits enhanced membrane permeability, compromising the leaflet-specific nature of the quenching reaction [7]. This pH-dependent permeability change occurs sharply between pH 5.5 and 6.0, necessitating careful control of experimental conditions when studying membrane systems under acidic conditions [7].

The application of dithionite quenching to NBD-undecanoic acid has provided fundamental insights into membrane asymmetry in both model and biological systems [5] [10]. In studies of plasma membrane organization, this methodology has revealed significant asymmetries in lipid distribution between inner and outer leaflets [5]. Importantly, the technique has been successfully applied to living cells, where NBD-undecanoic acid incorporated into the plasma membrane outer leaflet can be selectively quenched without affecting intracellular fluorescence [10].

Advanced applications of transmembrane distribution analysis include time-resolved measurements that monitor the kinetics of NBD-undecanoic acid redistribution across bilayers [9] [5]. These studies have revealed that flip-flop rates vary significantly depending on membrane composition, with cholesterol-containing membranes generally exhibiting slower transbilayer movement compared to simple phospholipid systems [5].

Flip-Flop Kinetics Measurement Methodologies

Flip-flop kinetics measurement represents a sophisticated application of NBD-undecanoic acid that provides quantitative insights into the transbilayer movement of lipid molecules [11] [5] [12]. The measurement of flip-flop kinetics is fundamental to understanding membrane dynamics, as the rate of transbilayer lipid movement influences membrane stability, asymmetry maintenance, and various cellular processes including apoptosis and membrane fusion.

The measurement of flip-flop kinetics using NBD-undecanoic acid typically employs time-resolved fluorescence techniques combined with selective quenching methodologies [5] [12]. Initial experimental protocols involve the asymmetric incorporation of NBD-undecanoic acid into the outer leaflet of membrane vesicles, followed by time-dependent monitoring of fluorescence quenching as molecules redistribute to the inner leaflet [5]. The kinetics of this redistribution process provide direct measurements of transbilayer flip-flop rates.

Quantitative analysis of flip-flop kinetics requires careful consideration of several experimental parameters [5] [12]. Temperature represents a critical variable, as flip-flop rates exhibit strong temperature dependence due to the energy barriers associated with moving the polar NBD head group through the hydrophobic membrane core [5]. Studies conducted at physiological temperatures typically reveal flip-flop half-times ranging from minutes to hours, depending on membrane composition and experimental conditions [5].

Membrane composition profoundly influences flip-flop kinetics of NBD-undecanoic acid [5] [12]. Pure phosphatidylcholine membranes generally exhibit relatively rapid flip-flop rates, while the incorporation of cholesterol significantly slows transbilayer movement [5]. This cholesterol-induced reduction in flip-flop rates has been attributed to increased membrane order and reduced molecular mobility within the bilayer core [5]. Studies using different cell lines have revealed significant variations in flip-flop kinetics, with some systems showing 30-40% differences in diffusion coefficients between membrane leaflets [5].

Advanced methodologies for flip-flop kinetics measurement include the use of temperature-jump experiments and pH-gradient techniques [12] [13]. Temperature-jump experiments allow researchers to rapidly alter membrane fluidity and observe corresponding changes in flip-flop rates [12]. pH-gradient techniques exploit the pH sensitivity of fatty acid flip-flop to measure transbilayer movement rates under different ionic conditions [13].

The biological significance of flip-flop kinetics measurements extends beyond basic membrane biophysics to include understanding of cellular processes such as membrane trafficking and lipid homeostasis [5] [12]. In cellular systems, the measurement of NBD-undecanoic acid flip-flop has revealed that active transport mechanisms, including ATP-dependent flippases and floppases, can significantly accelerate or retard transbilayer movement compared to passive flip-flop rates [5].

Recent developments in flip-flop kinetics measurement include the application of advanced imaging techniques that allow single-vesicle analysis [12]. These approaches provide unprecedented insights into the heterogeneity of flip-flop rates within membrane populations and reveal the influence of membrane defects and protein interactions on transbilayer movement.

Membrane Domain Characterization

Membrane domain characterization represents a central application of NBD-undecanoic acid in modern membrane biophysics research [14] [15] [16]. The heterogeneous organization of biological membranes into distinct domains with different lipid compositions and physical properties is fundamental to cellular function, and NBD-undecanoic acid provides unique capabilities for investigating these complex membrane structures.

Lipid Raft Detection Using Fluorescence Anisotropy

Lipid raft detection using fluorescence anisotropy measurements represents one of the most powerful applications of NBD-undecanoic acid in membrane domain characterization [17] [16] [18]. Lipid rafts are specialized membrane domains enriched in cholesterol and sphingolipids that exhibit increased molecular order compared to surrounding membrane regions [16] [18]. The environmental sensitivity of NBD-undecanoic acid fluorescence makes it an ideal probe for detecting these ordered membrane domains through anisotropy measurements.

Fluorescence anisotropy provides a quantitative measure of molecular motion and orientation within membrane environments [17] [16] [19]. In ordered membrane domains such as lipid rafts, the restricted molecular motion of NBD-undecanoic acid results in higher anisotropy values compared to disordered membrane regions [16]. This differential response allows researchers to identify and characterize lipid raft domains with exceptional sensitivity and spatial resolution.

Systematic studies using NBD-undecanoic acid have established characteristic anisotropy values for different membrane environments [5] [16]. In pure liquid disordered membranes, such as those composed of dioleoylphosphatidylcholine, NBD-undecanoic acid exhibits anisotropy values ranging from 0.08 to 0.12 [5] [16]. In contrast, liquid ordered domains containing high concentrations of cholesterol and sphingomyelin display significantly higher anisotropy values, typically ranging from 0.25 to 0.45 [5] [16].

The application of NBD-undecanoic acid anisotropy measurements to biological membranes has revealed the ubiquitous presence of ordered domains in plasma membranes [5] [16]. Studies of Chinese hamster ovary cells and rat basophilic leukemia cells have demonstrated anisotropy values indicating substantial membrane order, with approximately 40% of the plasma membrane existing in a liquid ordered state [16]. These measurements provide quantitative evidence for the coexistence of ordered and disordered domains in biological membranes.

Advanced anisotropy measurement techniques include time-resolved fluorescence anisotropy, which provides insights into the dynamics of molecular motion within membrane domains [17]. These measurements reveal rotational correlation times that differ significantly between ordered and disordered membrane regions, providing additional parameters for domain characterization [17]. In lipid raft domains, rotational correlation times are typically 2-3 fold longer than those observed in disordered membrane regions [17].

The cholesterol dependence of NBD-undecanoic acid anisotropy has been extensively characterized and provides a sensitive method for assessing membrane order [16]. Cholesterol depletion experiments using methyl-beta-cyclodextrin demonstrate dramatic reductions in anisotropy values, confirming the central role of cholesterol in maintaining membrane order [5]. These studies reveal that even modest changes in cholesterol content can significantly alter membrane organization and domain structure.

Temperature-dependent anisotropy measurements provide insights into membrane phase behavior and domain stability [16] [20]. As temperature increases, anisotropy values generally decrease due to increased molecular motion, but the temperature dependence differs significantly between ordered and disordered membrane regions [16]. Lipid raft domains exhibit greater temperature stability compared to disordered regions, maintaining higher anisotropy values across physiological temperature ranges.

Phase Transition Monitoring Through Spectral Shifts

Phase transition monitoring through spectral shifts represents a sophisticated application of NBD-undecanoic acid that provides detailed insights into membrane thermodynamic behavior and phase organization [21] [15] [20]. The environmental sensitivity of the NBD fluorophore enables detection of subtle changes in membrane physical state through characteristic alterations in fluorescence spectra.

The spectral properties of NBD-undecanoic acid undergo systematic changes during membrane phase transitions [21] [20]. In gel-phase membranes, the restricted molecular environment typically results in blue-shifted emission spectra and enhanced fluorescence intensity compared to fluid-phase membranes [21]. These spectral changes provide a sensitive indicator of membrane phase state and can detect phase transitions with exceptional precision.

Systematic studies of phase transition behavior using NBD-undecanoic acid have characterized the thermodynamic properties of various membrane systems [21] [20]. In dimyristoylphosphatidylcholine vesicles, the gel-to-fluid phase transition occurs at 23-24°C and is accompanied by a characteristic 5-8 nanometer blue shift in emission wavelength and a 20-30% increase in fluorescence intensity [21] [20]. These spectral changes provide a reliable signature for identifying phase transitions in model membrane systems.

The influence of cholesterol on phase transition behavior has been extensively investigated using NBD-undecanoic acid spectral measurements [21] [16]. Cholesterol incorporation into phospholipid membranes results in the elimination of sharp phase transitions and the formation of liquid ordered phases [16]. In cholesterol-containing systems, NBD-undecanoic acid exhibits intermediate spectral properties that reflect the unique physical characteristics of liquid ordered membranes [16].

Complex membrane systems containing multiple lipid components exhibit more sophisticated phase behavior that can be characterized through detailed spectral analysis [14] [15]. Phase-separated vesicles containing coexisting liquid ordered and liquid disordered domains display bimodal spectral distributions that reflect the different environments experienced by NBD-undecanoic acid molecules in each phase [14]. These measurements provide quantitative information about domain composition and the relative populations of different membrane phases.

Advanced applications of phase transition monitoring include the study of peptide and protein effects on membrane organization [15]. The incorporation of membrane-active peptides or proteins can significantly alter phase transition temperatures and spectral properties, providing insights into protein-lipid interactions and their effects on membrane stability [15].

Temperature-dependent spectral measurements reveal the kinetics of phase transitions and provide insights into membrane dynamics [15] [20]. Rapid temperature changes can induce transient spectral changes that reflect the kinetics of membrane reorganization and phase equilibration [15]. These measurements are particularly valuable for understanding membrane behavior under physiologically relevant conditions where temperature fluctuations may influence membrane function.

The application of NBD-undecanoic acid spectral measurements to biological membranes has revealed the complex phase behavior of natural membrane systems [5] [14]. Unlike simple model membranes, biological membranes typically do not exhibit sharp phase transitions but instead display gradual spectral changes that reflect the heterogeneous composition and complex organization of natural membrane systems [5].

Recent developments in phase transition monitoring include the use of single-vesicle spectroscopy techniques that allow measurement of spectral properties in individual membrane vesicles [14]. These approaches reveal heterogeneity in phase behavior within membrane populations and provide insights into the factors controlling membrane organization at the nanoscale level.

The quantitative analysis of spectral shifts during phase transitions provides thermodynamic information about membrane systems [15] [20]. The temperature dependence of spectral parameters can be analyzed using thermodynamic models to extract parameters such as enthalpy and entropy changes associated with phase transitions [20]. These measurements contribute to fundamental understanding of membrane energetics and the factors controlling membrane stability and organization.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | [3] |

| Common Name | NBD-undecanoic acid | [1] [2] |

| CAS Number | 351002-77-2 | [1] [3] [2] |

| Molecular Formula | C17H24N4O5 | [1] [3] [2] |

| Molecular Weight | 364.4 g/mol | [1] [3] [2] |

| Melting Point | 95°C | [2] |

| Appearance | Dark red powder | [2] |

| Purity | ≥98% (TLC) | [2] |

| Solubility | Methanol, DMF | [2] |

| Storage Temperature | -20°C (long-term), +4°C (short-term) | [2] |

| Fluorescence Excitation Maximum | 466 nm (in methanol) | [2] |

| Fluorescence Emission Maximum | 530 nm (in methanol) | [2] |

| Extinction Coefficient | High (typical of NBD derivatives) | [4] |

| Quantum Yield Range | Environment-dependent (0.1-0.9) | [4] |

| Parameter | Value/Range | Application | References |

|---|---|---|---|

| Dithionite Concentration Range | 0.5-10 mM | Membrane asymmetry studies | [7] [8] [9] |

| Optimal Working Concentration | 1-2 mM | Standard quenching protocols | [8] [9] |

| Buffer pH Requirement | pH 10 (stock solution) | Prevent vesicle degradation | [8] |

| Incubation Time | 1-15 minutes | Time-dependent measurements | [8] [9] |

| Temperature Conditions | 25°C (physiological) | Physiological relevance | [7] [9] |

| Quenching Efficiency | ~50% (symmetric membranes) | Asymmetry quantification | [10] |

| Membrane Penetration | Outer leaflet only (pH >6) | Leaflet-specific analysis | [7] [9] |

| Inner Leaflet Accessibility | Limited (pH <5.5) | pH-dependent permeability | [7] |

| pH Sensitivity Range | Critical transition pH 5.5-6.0 | Acidic condition limitations | [7] |

| Membrane System | Anisotropy Value | Membrane Order | Temperature Range | References |

|---|---|---|---|---|

| Pure DOPC (Liquid Disordered) | 0.08-0.12 | Low (liquid disordered) | 25-45°C | [5] [16] |

| DOPC/SM/Cholesterol (2:2:6) | 0.25-0.35 | High (liquid ordered) | 25-45°C | [5] |

| DOPC/SM/Cholesterol (1:1:1) | 0.15-0.25 | Mixed phase | 25-45°C | [5] |

| Plasma Membrane (CHO cells) | 0.20-0.30 | Moderate order | 25°C (physiological) | [5] [16] |

| Plasma Membrane (RBL cells) | 0.25-0.40 | High order | 25°C (physiological) | [5] [16] |

| Model Lipid Rafts | 0.30-0.45 | Very high order | 25-37°C | [16] [18] |

| Phase-Separated Vesicles | Bimodal distribution | Phase-dependent | Variable | [5] [14] |

| Lipid System | Transition Temperature (°C) | Spectral Shift (nm) | Fluorescence Intensity Change | Primary Application | References |

|---|---|---|---|---|---|

| DMPC vesicles | 23-24 | 5-8 (blue shift) | 20-30% increase | Gel-to-fluid transition | [21] [20] |

| DOPC vesicles | No defined transition | Minimal | Minimal change | Control system | [21] |

| DMPC/Cholesterol (9:1) | 15-20 | 3-5 (blue shift) | 15-20% increase | Cholesterol effects | [21] [16] |

| DMPC/Cholesterol (7:3) | 10-15 | 2-4 (blue shift) | 10-15% increase | Membrane condensation | [16] |

| Sphingomyelin/Cholesterol | 30-40 | 8-12 (blue shift) | 25-40% increase | Raft formation | [5] [16] |

| Fatty acid vesicles | 25-35 (pH dependent) | 10-15 (red shift) | 30-50% decrease | pH-induced transitions | [15] [22] |

| Complex membrane mixtures | Variable | System dependent | Variable | Complex phase behavior | [14] [15] |